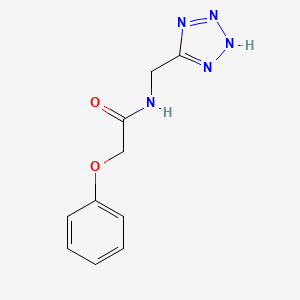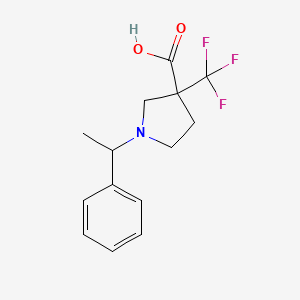![molecular formula C12H14N2O5S B7589501 6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is also known as "MDTCPA" and belongs to the class of pyridine carboxylic acids.
作用机制
MDTCPA exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond results in irreversible inhibition of PTP activity. The selectivity of MDTCPA towards PTPs is due to the presence of the dioxothiolane moiety, which is essential for binding to the catalytic cysteine residue.
Biochemical and Physiological Effects:
MDTCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MDTCPA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDTCPA has also been shown to enhance insulin signaling and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. Additionally, MDTCPA has been shown to modulate immune responses by inhibiting the activation of T cells and macrophages.
实验室实验的优点和局限性
MDTCPA has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, making it a valuable tool in studying the role of PTPs in disease pathogenesis. MDTCPA is also stable and can be easily synthesized in the laboratory. However, there are some limitations to using MDTCPA in lab experiments. The irreversible inhibition of PTP activity can make it difficult to study the role of PTPs in physiological processes that require dynamic regulation of protein phosphorylation. Additionally, the covalent binding of MDTCPA to PTPs can result in off-target effects, making it important to carefully design experiments to ensure specificity.
未来方向
There are several future directions for research involving MDTCPA. One area of interest is the development of MDTCPA analogs with improved selectivity and potency towards specific PTP isoforms. Another area of research is the use of MDTCPA in combination with other drugs to enhance their therapeutic efficacy. Additionally, the role of PTPs in various disease states is still not fully understood, and further research is needed to elucidate the mechanisms underlying their dysregulation.
合成方法
MDTCPA can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by reaction with 3-methyl-1,1-dioxothiolan-3-ylamine. The final product is obtained by reacting the intermediate product with carbonyldiimidazole. The synthesis method of MDTCPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
科学研究应用
MDTCPA has been widely used in biochemical research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in regulating cell signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. MDTCPA has been shown to selectively inhibit PTP activity, making it a valuable tool in studying the role of PTPs in disease pathogenesis.
属性
IUPAC Name |
6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-12(5-6-20(18,19)7-12)14-10(15)8-3-2-4-9(13-8)11(16)17/h2-4H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRCVZJEOEZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)
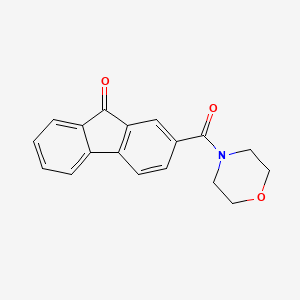
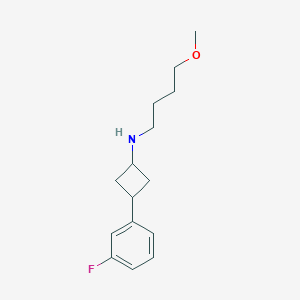
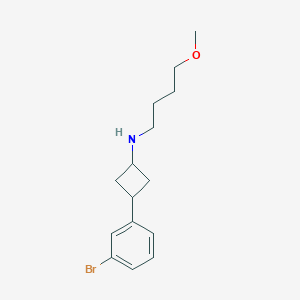
![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)
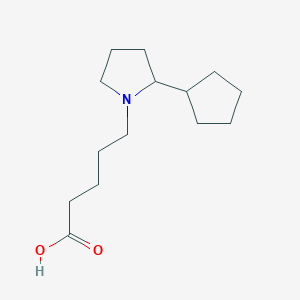
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7589493.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
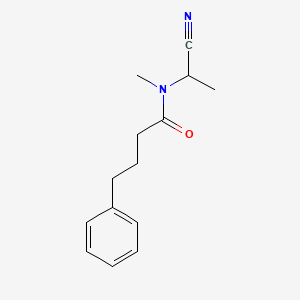
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)
